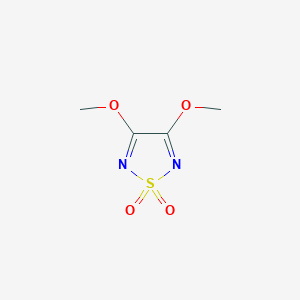
3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide
Descripción general
Descripción
3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide is a chemical compound with the molecular formula C4H6N2O4S . It has a molecular weight of 178.17 and is an off-white solid . The IUPAC name for this compound is 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide consists of a thiadiazole ring substituted with two methoxy groups at the 3rd and 4th positions . The compound also contains two oxygen atoms, forming a 1,1-dioxide group .Physical And Chemical Properties Analysis
3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide is an off-white solid . It has a molecular weight of 178.17 and a molecular formula of C4H6N2O4S . The UV-Vis spectroscopy for the simplest 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides has a maximum in the ultraviolet region (approximately 315 nm in MeCN and 240–280 nm in ethanol) with the molar absorption coefficient on the order of 10^3 dm3·mol−1·cm^−1 .Aplicaciones Científicas De Investigación
Addition Reactions and Product Formation : Caram et al. (2004) studied the addition reactions of 1,2,5-thiadiazole 1,1-dioxide derivatives with nucleophilic nitrogen atoms, leading to the formation of new compounds. This study is significant for understanding the chemical behavior and potential applications of these compounds in synthesis and material science (Caram et al., 2004).
Crystallographic and Molecular Orbital Studies : The structural characteristics of 1,2,5-thiadiazole 1,1-dioxide derivatives were investigated by Castellano et al. (1998) using single-crystal x-ray diffraction and ab initio MO calculations. This research provides insights into the electronic structure and reactivity of these compounds (Castellano et al., 1998).
Electrochemical Generation and Tautomerization : Aimone et al. (2001) explored the electrochemical generation of an anion from 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide, leading to dimerization and tautomerization reactions. This is crucial for understanding the electrochemical behavior and potential applications in electrochemistry and material science (Aimone et al., 2001).
Investigation of Molecular Conformation : Erturk et al. (2016) conducted a study on the molecular conformation and tautomeric forms of a 1,2,5-thiadiazole 1,1-dioxide derivative. This research is relevant for understanding the pharmaceutical and biological activities of these compounds (Erturk et al., 2016).
Selective Synthesis and Electrochemical Properties : Konstantinova et al. (2014) elaborated on the selective synthesis of 1,2,5-thiadiazole 2-oxides and studied their structural characterization and electrochemical properties. This research contributes to the development of new synthetic strategies and understanding of electrochemical behavior (Konstantinova et al., 2014).
Exploration of Radical Anions : Mirífico et al. (2009) investigated the radical anions of 1,2,5-thiadiazole 1,1-dioxide derivatives, providing valuable information on their structure, properties, reactivity, and potential uses in the construction of functional molecular materials (Mirífico et al., 2009).
Propiedades
IUPAC Name |
3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O4S/c1-9-3-4(10-2)6-11(7,8)5-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSLQBDTGLCFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NS(=O)(=O)N=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481508 | |
| Record name | 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide | |
CAS RN |
55904-83-1 | |
| Record name | 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)











